1-(2-Azidoethoxy)-4-chlorobenzene
Description
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Properties
IUPAC Name |
1-(2-azidoethoxy)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNBKTYVZYEXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Azidoethoxy)-4-chlorobenzene, with the CAS number 1247811-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound features a benzene ring substituted with a chlorine atom and an azidoethoxy group. The presence of the azide functional group is significant as it is known for its reactivity and utility in various chemical transformations.
Biological Activity
Research indicates that compounds containing azide groups can exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound have not been extensively characterized; however, the following potential activities are inferred based on similar azide-containing compounds:
- Antimicrobial Activity : Azide derivatives have shown promise as antimicrobial agents. For instance, studies have demonstrated that azide compounds can inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : The azide group can participate in bioorthogonal reactions, making it useful for targeted drug delivery systems in cancer therapy. This property enables the selective activation of cytotoxic agents at tumor sites.
The mechanism of action for this compound likely involves its interaction with biological macromolecules such as proteins and nucleic acids. The azide group can undergo click chemistry reactions, facilitating the conjugation with biomolecules, which may enhance therapeutic efficacy.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Azido-4-chlorobenzene | Azide + Chlorine | Antimicrobial |
| 4-Chloroaniline | Aniline Derivative | Anticancer |
| 2-Azidophenylacetic Acid | Azide + Carboxylic Acid | Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
